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Antimicrobial peptide-57 -

Antimicrobial peptide-57

Catalog Number: EVT-10951187
CAS Number:
Molecular Formula: C286H469N97O70S4
Molecular Weight: 6515 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antimicrobial peptide-57 is a member of the family of antimicrobial peptides, which are small proteins known for their ability to kill or inhibit the growth of various microorganisms. These peptides play a crucial role in the innate immune system of many organisms, including humans, and are considered promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Source

Antimicrobial peptide-57 can be derived from various natural sources, including plants, animals, and microorganisms. It is often synthesized through recombinant DNA technology or extracted from biological tissues where it is expressed as part of an organism's defense mechanism against pathogens.

Classification

Antimicrobial peptides are typically classified based on their structure and mechanism of action. They can be categorized into:

  • Cationic peptides: Positively charged, which allows them to interact with negatively charged microbial membranes.
  • Anionic peptides: Less common but can also exhibit antimicrobial properties.
  • Alpha-helical peptides: Characterized by their helical structure that facilitates membrane disruption.
  • Beta-sheet peptides: Often stabilized by disulfide bonds and can adopt various conformations.
Synthesis Analysis

Methods

The synthesis of antimicrobial peptide-57 can be achieved through several methods:

  1. Solid-phase peptide synthesis: A widely used technique that allows for the stepwise assembly of amino acids on a solid support.
  2. Recombinant DNA technology: Involves inserting the gene encoding antimicrobial peptide-57 into a suitable expression vector, which is then introduced into host cells (such as Escherichia coli or yeast) for production.
  3. Enzymatic synthesis: Utilizing proteolytic enzymes to cleave larger protein precursors into active antimicrobial peptides.

Technical Details

In solid-phase synthesis, the process typically involves:

  • Coupling amino acids sequentially using activating agents like Dicyclohexylcarbodiimide (DCC).
  • Cleavage from the resin and purification using high-performance liquid chromatography (HPLC).

For recombinant synthesis, the gene encoding antimicrobial peptide-57 is cloned into an expression vector under a strong promoter to ensure high levels of expression. The host cells are then cultured, and the peptide is purified from cell lysates.

Molecular Structure Analysis

Structure

Antimicrobial peptide-57 exhibits a characteristic structure that may include:

  • An amphipathic nature, allowing it to interact with lipid membranes.
  • A specific sequence of amino acids that contributes to its biological activity.

Data

The molecular weight and specific sequence data for antimicrobial peptide-57 can vary depending on its source and modifications during synthesis. Typically, these peptides range from 10 to 60 amino acids in length.

Chemical Reactions Analysis

Reactions

Antimicrobial peptide-57 primarily exerts its effects through interactions with microbial membranes. Key reactions include:

  • Membrane disruption: The peptide inserts itself into lipid bilayers, leading to pore formation and subsequent cell lysis.
  • Binding to intracellular targets: Some antimicrobial peptides may penetrate cells and interact with vital cellular components such as DNA or proteins.

Technical Details

The effectiveness of antimicrobial peptide-57 can be assessed using assays that measure bacterial viability after exposure to the peptide. Techniques such as time-kill assays or minimum inhibitory concentration tests are commonly employed.

Mechanism of Action

Process

The mechanism of action for antimicrobial peptide-57 involves several steps:

  1. Membrane interaction: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Pore formation: This interaction leads to structural changes in the membrane, resulting in pore formation that compromises membrane integrity.
  3. Cellular disruption: Ultimately, this process leads to leakage of cellular contents and cell death.

Data

Studies have shown that antimicrobial peptides can exhibit rapid bactericidal activity, often within minutes of exposure. The specific kinetics can vary based on the concentration of the peptide and the type of microorganism targeted.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Antimicrobial peptide-57 is generally soluble in aqueous solutions.
  • Stability: Stability can vary; some peptides are sensitive to proteolytic degradation while others are more robust.

Chemical Properties

  • Charge: Typically cationic due to the presence of basic amino acids like lysine or arginine.
  • Hydrophobicity: Often contains hydrophobic residues that facilitate membrane interaction.

Relevant data regarding these properties can be obtained through techniques such as circular dichroism spectroscopy for secondary structure analysis and mass spectrometry for molecular weight determination.

Applications

Scientific Uses

Antimicrobial peptide-57 has potential applications in various fields:

  1. Pharmaceuticals: Development of new antibiotics targeting resistant strains of bacteria.
  2. Agriculture: Use as biopesticides to protect crops from microbial pathogens.
  3. Food Industry: Incorporation into food preservation strategies to inhibit spoilage organisms.
  4. Biomedical Research: Studies on immune responses and potential therapeutic applications against infections.
Introduction to Antimicrobial Peptide-57 in Host Defense Systems

Evolutionary Significance of AP-57 in Innate Immunity

Antimicrobial Peptide-57 (AP-57), encoded by the gene C10orf99, represents a phylogenetically conserved component of innate host defense. Antimicrobial peptides (AMPs) are evolutionarily ancient molecules, serving as first-line defenders against pathogens across diverse taxa, from insects to mammals [1] [5]. AP-57 exemplifies this conservation, exhibiting structural and functional properties optimized through natural selection to counteract rapidly evolving pathogens. Its broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), fungi (Aspergillus niger), mycoplasma, and lentiviruses underscores its role as a multifunctional effector in immune surveillance [2] [8]. Unlike AMPs induced only during infection, AP-57 is constitutively expressed in epithelial barriers (e.g., gastrointestinal mucosa, skin), suggesting its fundamental role in maintaining baseline microbial homeostasis [4] [8]. This aligns with the "damage model" of AMP function, where peptides provide immediate protection against microbial invasion while modulating inflammatory responses [7].

Table 1: Biological Activities of AP-57

Target PathogensActivity LevelTissue Expression
Gram-positive bacteriaHighStomach/Colon mucosa
Fungi (e.g., A. niger)ModerateSkin/esophagus epithelium
MycoplasmaHighTumor microenvironments
LentivirusesModerateReproductive tract

Genomic Localization and Chromosomal Context of C10orf99

The C10orf99 gene resides on human chromosome 10 (10q26.3), spanning approximately 5.2 kilobases. It encodes a precursor protein of 81 amino acids, including an N-terminal signal peptide (residues 1–23) that directs classical endoplasmic reticulum (ER)/Golgi-dependent secretion [10]. Post-translational processing yields the mature AP-57 peptide, a 57-amino acid molecule with a molecular weight of 6.52 kDa and an isoelectric point (pI) of 11.28, reflecting its highly cationic nature (+14 net charge) [2] [10]. The gene structure includes three exons, with the mature peptide sequence predominantly encoded by exons 2 and 3. Regulatory elements within the promoter region include binding sites for inflammation-associated transcription factors (e.g., NF-κB, STAT3), explaining its upregulation during infections and in inflammatory skin diseases like psoriasis [4] [8].

Table 2: Genomic and Structural Features of AP-57

FeatureDetail
Chromosomal location10q26.3
Gene size~5.2 kb
Precursor length81 amino acids
Mature peptide length57 amino acids
Molecular weight6.52 kDa
Net charge (pI)+14 (pI 11.28)
Disulfide bonds4 cysteine residues forming 2 intramolecular bonds
Key domainsN-terminal signal peptide (aa 1–23)

Comparative Analysis of AP-57 with Canonical Antimicrobial Peptide Families

AP-57 exhibits distinct structural and functional characteristics when compared to major AMP families like defensins and cathelicidins:

Structural Divergence

  • Size and Charge: AP-57 (57 aa, +14 charge) is notably longer and more cationic than α-defensins (29–35 aa, +2 to +9 charge) or cathelicidin LL-37 (37 aa, +6 charge) [1] [5] [9].
  • Cysteine Architecture: Unlike β-defensins (stabilized by three disulfide bonds) or θ-defensins (cyclic), AP-57 contains four cysteine residues forming two intramolecular disulfide bonds, conferring stability without adopting β-sheet structures [2] [9].
  • Amphipathicity: AP-57 adopts an amphipathic α-helical conformation in microbial membranes, similar to magainins, but its extended N-terminus enhances DNA-binding capacity—a feature absent in most canonical AMPs [2] [9].

Functional Specificity

  • Activity Spectrum: While defensins primarily target bacteria and fungi, AP-57 shows broader efficacy, including mycoplasma and lentiviruses [2]. Its cytotoxic activity against human B-cell lymphoma (Raji cells) further distinguishes it from typical immunomodulatory AMPs [2] [10].
  • Immunomodulation: Like cathelicidin LL-37, AP-57 modulates keratinocyte responses. However, it uniquely activates ERK1/2 and NF-κB pathways to promote proliferation in inflamed tissues, linking it to psoriasis pathogenesis [4] [8]. Defensins typically lack this proliferative effect.
  • Expression Dynamics: AP-57 is constitutively expressed in mucosal epithelia but highly inducible in psoriatic epidermis. This contrasts with β-defensins, which are cytokine-induced in epithelial cells, or α-defensins, stored preformed in neutrophil granules [1] [4] [7].

Table 3: AP-57 vs. Canonical AMP Families

FeatureAP-57DefensinsCathelicidins
Length57 aa29–45 aa12–80 aa
Net Charge+14+2 to +9+2 to +6
Disulfide Bonds2 (4 cysteines)3–6 (6–8 cysteines)0–1 (variable)
DNA BindingYesRareNo
Antiviral ActionLentivirus inhibitionLimited (e.g., HIV)Moderate (e.g., HSV)
Role in PsoriasisPromotes keratinocyte proliferation via ERK/NF-κBMinor role in inflammationModulates inflammation via VEGF induction

AP-57 thus represents a unique class of multifunctional AMPs that bridges direct microbicidal activity, DNA interaction, and targeted immunomodulation. Its evolutionary trajectory reflects adaptation to barrier defense, while its structural novelty offers insights for designing peptide-based therapeutics against drug-resistant pathogens [2] [9]. Future studies exploring its interactions with host receptors (e.g., GPR15) may further elucidate its dual roles in immunity and disease [8] [10].

Properties

Product Name

Antimicrobial peptide-57

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,7S,10S,16S,19S,25S,28S,31S,34S,37S,40S,43S,49S,52S,55S,58S,61S,64R,67S,73S,76R,81R)-43,67-bis(4-aminobutyl)-81-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-28,37-bis(2-amino-2-oxoethyl)-7,58-bis[3-(diaminomethylideneamino)propyl]-34-[(1R)-1-hydroxyethyl]-19,31-bis(hydroxymethyl)-4,49,52-tris(1H-imidazol-4-ylmethyl)-40,61-bis(2-methylpropyl)-2,5,8,11,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,82-tricosaoxo-10,55-di(propan-2-yl)-78,79,85,86-tetrathia-3,6,9,12,18,21,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,83-tricosazapentacyclo[62.19.4.012,16.021,25.069,73]heptaoctacontane-76-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C286H469N97O70S4

Molecular Weight

6515 g/mol

InChI

InChI=1S/C286H469N97O70S4/c1-141(2)110-182-241(415)338-167(63-33-38-90-288)229(403)325-130-215(394)335-189(118-159-125-312-138-328-159)247(421)357-191(120-161-127-314-140-330-161)252(426)369-218(147(13)14)266(440)344-173(70-45-97-318-282(302)303)236(410)353-185(113-144(7)8)244(418)365-198-134-454-455-135-199(256(430)358-190(119-160-126-313-139-329-160)248(422)340-175(72-47-99-320-284(306)307)238(412)371-220(149(17)18)276(450)383-109-57-82-209(383)264(438)364-197(133-386)275(449)381-107-56-80-207(381)263(437)359-192(121-211(294)390)250(424)363-196(132-385)253(427)375-224(156(27)388)269(443)360-193(122-212(295)391)249(423)355-182)367-257(431)200(366-245(419)186(114-145(9)10)354-237(411)174(71-46-98-319-283(304)305)345-268(442)223(155(26)387)374-239(413)176(73-48-100-321-285(308)309)339-232(406)168(67-42-94-315-279(296)297)334-214(393)129-326-230(404)195(131-384)362-246(420)187(116-157-123-323-165-61-30-28-58-162(157)165)350-227(401)153(24)332-231(405)169(64-34-39-91-289)336-226(400)154(25)333-259(433)203-76-51-102-376(203)271(445)179(74-49-101-322-286(310)311)346-233(407)171(68-43-95-316-280(298)299)337-228(402)164(292)60-32-37-89-287)136-456-457-137-201(368-265(439)208-81-54-103-377(208)270(444)178(347-255(198)429)66-36-41-93-291)254(428)341-170(65-35-40-92-290)234(408)351-183(111-142(3)4)242(416)348-180(84-87-216(395)396)272(446)379-105-53-79-206(379)262(436)349-181(85-88-217(397)398)273(447)378-104-52-77-204(378)260(434)342-172(69-44-96-317-281(300)301)235(409)352-184(112-143(5)6)243(417)356-188(117-158-124-324-166-62-31-29-59-163(158)166)251(425)370-219(148(15)16)267(441)372-221(150(19)20)277(451)382-108-50-75-202(382)258(432)327-128-213(392)331-152(23)225(399)361-194(115-146(11)12)274(448)380-106-55-78-205(380)261(435)343-177(83-86-210(293)389)240(414)373-222(151(21)22)278(452)453/h28-31,58-59,61-62,123-127,138-156,164,167-209,218-224,323-324,384-388H,32-57,60,63-122,128-137,287-292H2,1-27H3,(H2,293,389)(H2,294,390)(H2,295,391)(H,312,328)(H,313,329)(H,314,330)(H,325,403)(H,326,404)(H,327,432)(H,331,392)(H,332,405)(H,333,433)(H,334,393)(H,335,394)(H,336,400)(H,337,402)(H,338,415)(H,339,406)(H,340,422)(H,341,428)(H,342,434)(H,343,435)(H,344,440)(H,345,442)(H,346,407)(H,347,429)(H,348,416)(H,349,436)(H,350,401)(H,351,408)(H,352,409)(H,353,410)(H,354,411)(H,355,423)(H,356,417)(H,357,421)(H,358,430)(H,359,437)(H,360,443)(H,361,399)(H,362,420)(H,363,424)(H,364,438)(H,365,418)(H,366,419)(H,367,431)(H,368,439)(H,369,426)(H,370,425)(H,371,412)(H,372,441)(H,373,414)(H,374,413)(H,375,427)(H,395,396)(H,397,398)(H,452,453)(H4,296,297,315)(H4,298,299,316)(H4,300,301,317)(H4,302,303,318)(H4,304,305,319)(H4,306,307,320)(H4,308,309,321)(H4,310,311,322)/t152-,153-,154-,155+,156+,164-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,218-,219-,220-,221-,222-,223-,224-/m0/s1

InChI Key

MKYBCIBFBPPBKT-QSWODBGPSA-N

Canonical SMILES

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC5=CNC=N5)CC6=CNC=N6)CCCCN)CC(C)C)CC(=O)N)C(C)O)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC7=CNC=N7)NC(=O)C(CSSCC(NC(=O)C8CCCN8C(=O)C(NC2=O)CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC5=CNC=N5)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H]6CCCN6C(=O)[C@@H](NC2=O)CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCC(=O)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)CC(C)C)CCCN=C(N)N)C(C)C)CC1=CNC=N1)CC1=CNC=N1)CCCCN)CC(C)C)CC(=O)N)O

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